Cas no 149324-24-3 (2-isopropyl-1,3,4-oxadiazole)

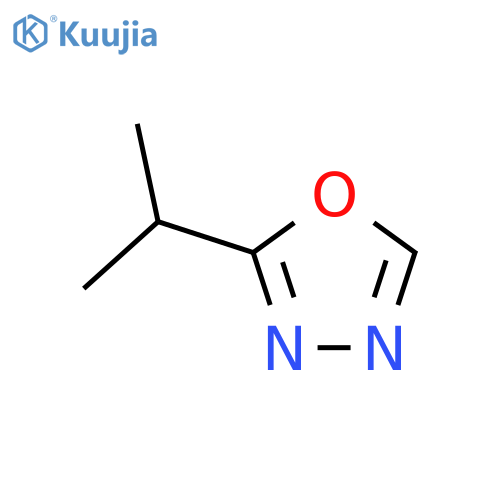

2-isopropyl-1,3,4-oxadiazole structure

商品名:2-isopropyl-1,3,4-oxadiazole

2-isopropyl-1,3,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 2-isopropyl-1,3,4-oxadiazole

- 1,3,4-Oxadiazole, 2-(1-methylethyl)-

- 2-(1-methylethyl)-1,3,4-Oxadiazole

- 2-propan-2-yl-1,3,4-oxadiazole

- AG-L-19705

- AK-50872

- ANW-53077

- CTK4C6133

- KB-231052

- MolPort-009-199-840

- SureCN682543

- DTXSID10440610

- SCHEMBL682543

- AKOS005146413

- SY116592

- EN300-3435564

- 2-(propan-2-yl)-1,3,4-oxadiazole

- G55380

- 149324-24-3

- DB-025902

- MFCD16877051

-

- MDL: MFCD16877051

- インチ: InChI=1S/C5H8N2O/c1-4(2)5-7-6-3-8-5/h3-4H,1-2H3

- InChIKey: IYKCETRGBFKTRU-UHFFFAOYSA-N

- ほほえんだ: CC(C)C1=NN=CO1

計算された属性

- せいみつぶんしりょう: 112.06374

- どういたいしつりょう: 112.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 74.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 密度みつど: 1.031

- ふってん: 155 ºC

- フラッシュポイント: 46 ºC

- PSA: 38.92

2-isopropyl-1,3,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM131642-1g |

2-isopropyl-1,3,4-oxadiazole |

149324-24-3 | 95% | 1g |

$282 | 2023-03-06 | |

| Alichem | A449038631-10g |

2-Isopropyl-1,3,4-oxadiazole |

149324-24-3 | 95% | 10g |

1,784.88 USD | 2021-06-15 | |

| A2B Chem LLC | AA74418-10g |

1,3,4-Oxadiazole, 2-(1-methylethyl)- |

149324-24-3 | 95% | 10g |

$2684.00 | 2024-04-20 | |

| A2B Chem LLC | AA74418-50mg |

1,3,4-Oxadiazole, 2-(1-methylethyl)- |

149324-24-3 | 95% | 50mg |

$160.00 | 2024-04-20 | |

| A2B Chem LLC | AA74418-1g |

1,3,4-Oxadiazole, 2-(1-methylethyl)- |

149324-24-3 | 95% | 1g |

$650.00 | 2024-04-20 | |

| Aaron | AR001M9Q-2.5g |

1,3,4-Oxadiazole, 2-(1-methylethyl)- |

149324-24-3 | 95% | 2.5g |

$1603.00 | 2025-02-13 | |

| Aaron | AR001M9Q-1g |

1,3,4-Oxadiazole, 2-(1-methylethyl)- |

149324-24-3 | 95% | 1g |

$828.00 | 2025-02-13 | |

| Aaron | AR001M9Q-1g |

1,3,4-Oxadiazole, 2-(1-methylethyl)- |

149324-24-3 | 95% | 1g |

$828.00 | 2025-02-13 | |

| 1PlusChem | 1P001M1E-50mg |

1,3,4-Oxadiazole, 2-(1-methylethyl)- |

149324-24-3 | 95% | 50mg |

$202.00 | 2024-06-20 | |

| TRC | B231585-50mg |

2-isopropyl-1,3,4-oxadiazole |

149324-24-3 | 50mg |

$ 70.00 | 2022-06-07 |

2-isopropyl-1,3,4-oxadiazole 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

149324-24-3 (2-isopropyl-1,3,4-oxadiazole) 関連製品

- 251540-53-1(2-tert-Butyl-1,3,4-oxadiazole)

- 13148-61-3(2-Ethyl-1,3,4-oxadiazole)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:149324-24-3)2-isopropyl-1,3,4-oxadiazole

清らかである:99%

はかる:1g

価格 ($):1410.0